molecular formula C14H17N5O B1418255 N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 1306738-46-4

N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No. B1418255
M. Wt: 271.32 g/mol
InChI Key: XTLMMJBTIMJMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, or 4MB6M4ODHP, is a guanidine derivative that has been studied for its potential applications in scientific research. It is a synthetic compound that is composed of a nitrogen-containing guanidine group and a benzyl group, which is linked to a 6-methyl-4-oxo-1,4-dihydropyrimidine group. 4MB6M4ODHP has been investigated for its potential use in the synthesis of various compounds, as well as for its potential to act as a bioactive agent.

Scientific Research Applications

Cancer Research

  • Studies on N-nitrosomethylbenzylamine and its analogs, similar in structure to the specified compound, have elucidated mechanisms of carcinogenesis, particularly in esophageal cancer. These compounds' metabolism and DNA interaction play a crucial role in their carcinogenic potential, highlighting the importance of structural modifications in determining toxicological outcomes (Hodgson et al., 1982).

Cardiovascular Studies

  • Research on thiadiazoles, which share a guanidine functional group with the specified compound, has shown that modifications to the guanidine group can significantly impact antihypertensive activity. These findings suggest that structural variations in compounds like "N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine" could be exploited to modulate cardiovascular effects (Turner et al., 1988).

Neuroprotection

  • Tosyl-polyamine derivatives, which contain guanidine groups, have demonstrated strong inhibition of NMDA receptor activity and exhibit neuroprotective effects against cell injury caused by NMDA. This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases for compounds with similar functional groups (Masuko et al., 2009).

Metabolic Studies

  • The peroxisomal beta-oxidation system's role in chain-shortening xenobiotic acyl compounds highlights the metabolic pathways that could be relevant for the biotransformation and detoxification of compounds like "N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine". Understanding these pathways is crucial for developing therapeutic agents with optimized pharmacokinetic profiles (Yamada et al., 1986).

Gastrointestinal Studies

  • Research on cimetidine, a histamine H2-receptor antagonist with a guanidine group, has provided insights into the gastric antisecretory effects and potential applications in treating gastric acid-related disorders. Such studies suggest that compounds with guanidine functionalities could have applications in gastrointestinal research and therapy (Goto & Watanabe, 1978).

properties

IUPAC Name

1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-9-3-5-11(6-4-9)8-16-13(15)19-14-17-10(2)7-12(20)18-14/h3-7H,8H2,1-2H3,(H4,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLMMJBTIMJMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C(N)NC2=NC(=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
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N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 3
N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
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N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 5
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N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 6
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N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

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